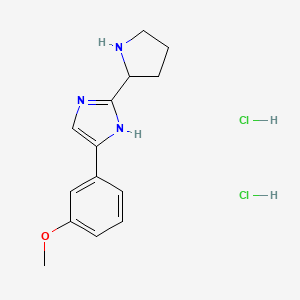

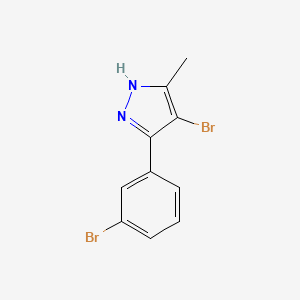

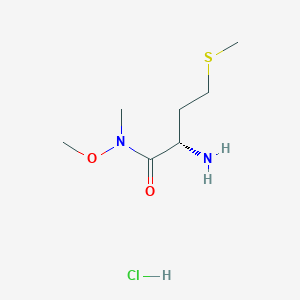

![molecular formula C8H13ClF3NO2 B1459194 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1427378-67-3](/img/structure/B1459194.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride

Vue d'ensemble

Description

“2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis

The molecular formula of “2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride” is C8H13ClF3NO2 . Its molecular weight is 247.64 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound can be used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are fundamental in creating biologically active molecules that can lead to the development of new medications .

Pharmacological Applications

The trifluoromethyl group in piperidine derivatives often imparts unique pharmacological properties. As such, 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride can be utilized in the discovery and biological evaluation of potential drugs. It may play a role in enhancing the activity or specificity of pharmacological agents .

Reactant for Synthesis of Probes and Inactivators

This compound can act as a reactant in the synthesis of various probes and inactivators. For instance, it can be used to create photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists. It can also be involved in the synthesis of photoaffinity-labeled fusidic acid analogues, which are important in studying bacterial resistance .

Drug Discovery

In drug discovery, the piperidine nucleus is a common feature in many therapeutic agents. The ether linkage between the piperidine and other moieties is crucial for the inhibitory effect of certain drugs. Therefore, this compound could be instrumental in structure-activity relationship studies to optimize drug design .

Chemical Synthesis

The compound can be used in chemical synthesis as a precursor for more complex molecules. Its reactivity allows for the introduction of the trifluoromethyl group into other compounds, which can significantly alter their chemical and physical properties .

Material Science

In material science, piperidine derivatives can be used to modify the surface properties of materials. The trifluoromethyl group, in particular, can impart hydrophobicity, which is valuable in creating repellent surfaces or in applications requiring low surface energy .

Orientations Futures

Piperidines and their derivatives continue to play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving these methods and exploring new applications for these compounds.

Mécanisme D'action

Target of Action

It’s mentioned that this compound could be useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Mode of Action

This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

If it’s involved in protacs, it would affect the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Result of Action

If it’s involved in protacs, it would lead to the degradation of specific target proteins, potentially altering cellular functions depending on the roles of these proteins .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDPZUMILKHNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

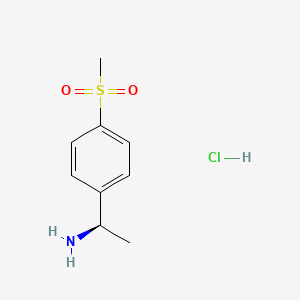

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

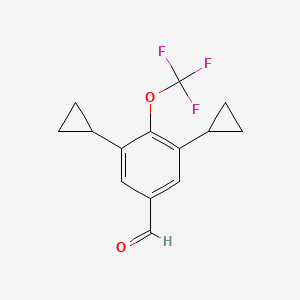

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

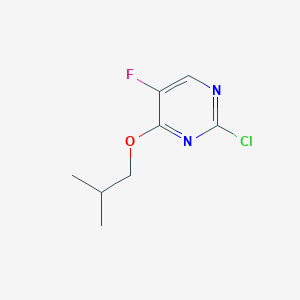

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)